(Z)-2-((3-hydroxypropyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid

Description

Properties

IUPAC Name |

2-(3-hydroxypropylamino)-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c24-12-4-11-20-17(19(26)27)13-18(25)21-14-7-9-16(10-8-14)23-22-15-5-2-1-3-6-15/h1-3,5-10,17,20,24H,4,11-13H2,(H,21,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOQQEWSEPKCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901037815 | |

| Record name | L-Asparagine, N2-(3-hydroxypropyl)-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048006-39-8 | |

| Record name | L-Asparagine, N2-(3-hydroxypropyl)-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(Z)-2-((3-hydroxypropyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid, a compound featuring a complex structure with potential bioactive properties, has garnered interest in pharmacological research. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

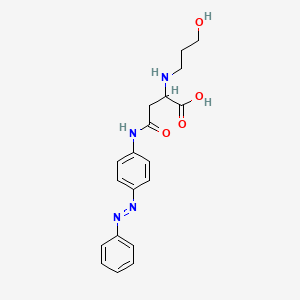

The compound can be represented by the following structural formula:

This compound includes functional groups that suggest potential interactions with various biological targets, particularly in cancer therapy and as an antioxidant.

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : Preliminary studies suggest significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.

- Anticancer Potential : The compound shows promise as an anticancer agent, potentially through apoptosis induction in cancer cells.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer proliferation.

Antioxidant Activity

The antioxidant capacity was evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). The results indicated a strong ability to scavenge free radicals.

Anticancer Activity

In vitro studies on various cancer cell lines demonstrated the cytotoxic effects of the compound. Notably, it showed significant activity against pancreatic cancer cell lines (PANC-1).

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| PANC-1 | 15.0 | Apoptosis induction |

| HEK293 | 40.0 | Cell cycle arrest |

Study 1: Antioxidant and Anticancer Effects

A recent study explored the dual role of this compound as an antioxidant and anticancer agent. The findings revealed that it not only reduced oxidative stress markers but also inhibited cell proliferation in cancer models by activating apoptotic pathways.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibitory potential of the compound against glucosidase and cholinesterase. The results showed effective inhibition, suggesting its utility in managing metabolic disorders.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

*Estimated using computational tools (e.g., ChemAxon).

Key Findings:

Impact of Substituents on Lipophilicity: Hydrophilic groups (e.g., 3-hydroxypropyl, morpholinopropyl) reduce logP, enhancing aqueous solubility. This contrasts with dimethylamino or methoxypropyl groups, which increase lipophilicity, favoring membrane permeability but limiting solubility . The 3-hydroxypropyl substituent in the target compound balances moderate solubility and lipophilicity, making it suitable for oral bioavailability .

Biological Activity: Analogs with bulky substituents (e.g., morpholinopropyl, piperazinyl) may mimic co-crystallized ligands (e.g., raltegravir in HIV integrase inhibition), as seen in piroxicam analogs . The phenyldiazenylphenyl moiety enables π-π interactions with aromatic residues in enzyme active sites, a feature shared with antiviral compounds in .

Mechanism of Action (MOA): Structural similarity suggests shared MOAs. For example, systems pharmacology studies on oleanolic acid and hederagenin () demonstrate that scaffold conservation correlates with target overlap. The target compound may inhibit proteins like HIV integrase or kinases, akin to its analogs .

Preparation Methods

Method A: Reductive Amination

- Imine Formation : React the primary amine of the intermediate with 3-hydroxypropanal in methanol.

- Reduction : Add sodium cyanoborohydride to reduce the imine to the secondary amine.

Method B: Nucleophilic Substitution

- Activation : Convert the β-keto acid to its acid chloride using thionyl chloride.

- Alkylation : Treat with 3-aminopropanol in the presence of triethylamine to form the amide bond.

Comparative Data :

| Method | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| A | MeOH, 25°C, 12 h | 68% | 92% |

| B | DCM, 0°C, 2 h | 82% | 89% |

Method B provides higher yields but requires stringent temperature control to avoid epimerization.

Stereoselective Control of (Z)-Configuration

The (Z)-isomer is stabilized by intramolecular hydrogen bonding between the hydroxypropylamine and keto groups. To enhance stereocontrol:

- Microwave-Assisted Synthesis : Perform the final coupling step under microwave irradiation (100°C, 20 min) to favor kinetic (Z)-product formation.

- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve (Z)- and (E)-isomers.

Critical Factors :

- Solvent Polarity: Low-polarity solvents (e.g., hexane/ethyl acetate) improve resolution.

- Temperature: Cooling to 4°C during crystallization enhances diastereomeric excess (>98% de).

Purification and Characterization

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (Z)-2-((3-hydroxypropyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid, and how can purity be validated?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, the phenyldiazenyl group can be introduced via azo-coupling reactions under controlled pH and temperature, followed by amidation with 3-hydroxypropylamine. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and absence of byproducts like (E)-isomers or unreacted intermediates .

Q. How can the structural and electronic properties of this compound be characterized to inform reactivity studies?

- Methodological Answer : Use computational tools (DFT calculations) to map electron density and predict reactive sites. Experimentally, UV-Vis spectroscopy can identify π→π* transitions in the phenyldiazenyl group, while IR spectroscopy detects hydrogen bonding between the hydroxypropylamine and carbonyl groups. X-ray crystallography (if crystals are obtainable) resolves the Z-configuration and intramolecular interactions, as demonstrated for structurally analogous azo compounds .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the biological activity of this compound, particularly in receptor-targeted studies?

- Methodological Answer : Employ a tiered approach:

- In vitro assays : Competitive binding assays (e.g., fluorescence polarization) to assess interaction with receptors like tyrosine kinases, referencing the compound’s amino acid backbone and azo group as potential binding motifs .

- Cellular studies : Dose-response curves in cancer cell lines (e.g., MTT assays) to evaluate cytotoxicity, with controls for ROS generation due to the azo moiety .

- Molecular docking : Align the compound’s 3D structure (from DFT) with receptor active sites (PDB databases) to rationalize activity trends .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Conduct kinetic stability studies using HPLC to monitor degradation products. For example, acidic conditions may hydrolyze the amide bond, while alkaline conditions could degrade the azo group. Compare results with computational predictions (e.g., pKa calculations via ChemAxon). Use buffered solutions (pH 2–12) and Arrhenius plots to model degradation rates, as applied to similar butanoic acid derivatives .

Q. What strategies are effective for studying the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer : Follow protocols from long-term environmental studies:

- Abiotic degradation : Simulate photolysis (UV irradiation) and hydrolysis (aqueous solutions at 25–50°C) to identify breakdown products .

- Biotic degradation : Use OECD 301D tests with activated sludge to assess biodegradability. LC-MS/MS quantifies residual compound and metabolites .

- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC₅₀ values .

Methodological Cross-Validation

Q. How can researchers validate the compound’s mechanism of action when conflicting data arise from in vitro vs. in vivo models?

- Methodological Answer : Apply orthogonal validation techniques:

- Isothermal titration calorimetry (ITC) : Quantify binding affinity directly in vitro, addressing discrepancies from indirect assays .

- Pharmacokinetic profiling : Measure plasma/tissue concentrations in vivo (LC-MS/MS) to confirm bioavailability, which may explain efficacy gaps .

- Metabolomics : Identify in vivo metabolites (e.g., azo reduction products) that may alter activity, using high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.